5(4H)-Thiazolethione, 2-(dimethylamino)-4,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(4H)-Thiazolethione, 2-(dimethylamino)-4,4-dimethyl- is a heterocyclic compound containing a thiazole ring with a thione group
Preparation Methods
The synthesis of 5(4H)-Thiazolethione, 2-(dimethylamino)-4,4-dimethyl- typically involves the reaction of dimethylamine with thiazole derivatives under specific conditions. One common method involves the use of anhydrous dimethylamine and thiazole derivatives in a solvent such as ethanol. The reaction is carried out under reflux conditions for several hours, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5(4H)-Thiazolethione, 2-(dimethylamino)-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Scientific Research Applications
5(4H)-Thiazolethione, 2-(dimethylamino)-4,4-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 5(4H)-Thiazolethione, 2-(dimethylamino)-4,4-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar compounds to 5(4H)-Thiazolethione, 2-(dimethylamino)-4,4-dimethyl- include other thiazole derivatives such as:
Thiazole: A simpler compound with a similar ring structure but lacking the thione group.
Thiazolidine: A reduced form of thiazole with a saturated ring.
Thiazoline: An intermediate compound between thiazole and thiazolidine.
Thiazolidinethione: A compound with a similar thione group but different substituents on the ring
Properties
CAS No. |
61796-15-4 |
---|---|
Molecular Formula |
C7H12N2S2 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
2-(dimethylamino)-4,4-dimethyl-1,3-thiazole-5-thione |
InChI |
InChI=1S/C7H12N2S2/c1-7(2)5(10)11-6(8-7)9(3)4/h1-4H3 |
InChI Key |
AOESEHQKORYYRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=S)SC(=N1)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.